N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide
Description
N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide is a structurally complex azo-oxadiazole hybrid compound. Its core consists of a butyramide backbone with a 3-oxo group and a 2,4-dimethoxyphenyl substituent. The azo linkage (-N=N-) connects this moiety to a phenyl ring bearing a 1,2,4-oxadiazole group, which is further substituted with a phenyl ring.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O5/c1-16(32)23(25(33)27-21-14-13-18(34-2)15-22(21)35-3)30-29-20-12-8-7-11-19(20)26-28-24(31-36-26)17-9-5-4-6-10-17/h4-15,23H,1-3H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLXPIHJIADFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=C(C=C(C=C1)OC)OC)N=NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867086 | |
| Record name | Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-2-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64611-92-3 | |
| Record name | N-(2,4-Dimethoxyphenyl)-3-oxo-2-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64611-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-2-(2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064611923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-2-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-2-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]azo]butyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the reaction of an amidoxime with an appropriate carboxylic acid derivative under basic conditions to form the 1,2,4-oxadiazole ring.
Azo coupling reaction: The oxadiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from an aniline derivative.
Final coupling and functionalization: The resulting azo compound is further reacted with a 2,4-dimethoxyphenyl derivative under suitable conditions to introduce the butyramide moiety.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide undergoes various types of chemical reactions:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The azo group can be reduced to form the corresponding amines using reducing agents like sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide involves its interaction with specific molecular targets. The oxadiazole ring can interact with metal ions, forming stable complexes that can inhibit enzyme activity. The azo group can undergo redox reactions, potentially affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations :
- Azo vs.
- Oxadiazole vs. Triazole : The phenyl-1,2,4-oxadiazole in the target compound may exhibit stronger π-π stacking interactions than triazole derivatives, influencing solubility and bioactivity .
- Methoxy Positioning : The 2,4-dimethoxy substitution on the phenyl ring differs from Rip-B’s 3,4-dimethoxy group, which could alter electronic effects and steric hindrance .
Key Observations :
- The target compound’s synthesis likely requires longer reaction times (16–18 hours) due to the complexity of coupling the oxadiazole and azo groups, whereas Rip-B is synthesized rapidly (30 minutes) via straightforward amidation .
- Yields for oxadiazole-containing compounds are often lower than simpler amides, as seen in the unspecified yields for the target analog compared to Rip-B’s 80% yield .
Biological Activity
N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines various functional groups, which may contribute to its pharmacological properties. In this article, we explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 485.50 g/mol. The compound contains multiple aromatic rings and functional groups that may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H23N5O5 |
| Molecular Weight | 485.50 g/mol |
| CAS Number | 64611-92-3 |
| SMILES | CC(=O)C(C(=O)NC1=C(C=C(C=C1)OC)OC)N=NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of oxadiazole have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : It can trigger programmed cell death in malignant cells.
- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals.
Study on Anticancer Effects
In a study examining the anticancer effects of similar compounds, it was found that certain oxadiazole derivatives led to a significant reduction in tumor size in animal models. These compounds were administered at varying doses with observed IC50 values indicating effective inhibition of cancer cell lines .
Cytotoxicity Testing
Another investigation assessed the cytotoxicity of this compound using MTT assays. The results demonstrated a dose-dependent decrease in cell viability across different cancer cell lines, suggesting potential for therapeutic applications .
Q & A
Basic: What are the critical synthetic steps for preparing N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide?
Answer:
The synthesis involves a multi-step route:
- Step 1: Preparation of the oxadiazole precursor (e.g., 3-phenyl-1,2,4-oxadiazole) via cyclization of nitrile derivatives under reflux with hydroxylamine .
- Step 2: Azo coupling between the oxadiazole-containing aniline derivative and a β-ketoamide intermediate. This requires diazotization under acidic conditions (0–5°C) followed by coupling in a polar aprotic solvent (e.g., DMF) .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Advanced: How can reaction conditions be systematically optimized for improved yield and purity during azo coupling?
Answer:
Optimization strategies include:
- Design of Experiments (DoE): Use factorial designs to evaluate variables like temperature (−10°C vs. RT), solvent polarity (DMF vs. THF), and stoichiometry (molar ratios of diazonium salt to coupling partner) .
- Flow Chemistry: Continuous flow systems enhance mixing efficiency and reduce side reactions (e.g., diazonium salt decomposition) .
- Catalyst Screening: Transition metals (e.g., Cu(I)) or mild bases (e.g., NaHCO₃) can accelerate coupling while minimizing byproducts .
Basic: Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR: Assign peaks for the azo (−N=N−), oxadiazole (C=N−O), and methoxyphenyl (OCH₃) groups. Discrepancies in integration ratios signal impurities .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., cleavage at the azo bond) .
- FT-IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and azo (N=N, ~1400 cm⁻¹) stretches .
Advanced: How does the azo linkage influence the compound’s spectroscopic properties and photostability?
Answer:
- UV-Vis Spectroscopy: The azo group absorbs strongly in the visible range (λmax ~400–500 nm), with shifts depending on substituent electron-donating/withdrawing effects .
- Photostability: Azo bonds undergo cis-trans isomerization under UV light. Stability can be enhanced by introducing steric hindrance (e.g., ortho-substituted phenyl groups) or electron-withdrawing substituents .
Advanced: What strategies address low yields in coupling reactions involving oxadiazole moieties?
Answer:
- Pre-activation: Protect reactive sites on the oxadiazole (e.g., Boc protection for NH groups) to prevent undesired side reactions .
- Solvent Optimization: Use mixed solvents (e.g., DCM:MeOH 9:1) to balance solubility and reactivity .
- Microwave-Assisted Synthesis: Reduce reaction times and improve homogeneity, particularly for thermally sensitive intermediates .
Basic: Which functional groups are critical for the compound’s potential bioactivity?
Answer:
- Oxadiazole Ring: Enhances metabolic stability and participates in π-π stacking with biological targets .
- Azo Linkage: May act as a redox-active group, contributing to pro-drug activation mechanisms .
- Methoxyphenyl Groups: Improve lipophilicity and membrane permeability .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
- Assay Standardization: Compare protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO tolerance thresholds) .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Computational Modeling: Perform molecular docking to assess binding consistency across reported targets (e.g., kinase vs. protease inhibition) .
Advanced: What computational methods are used to predict structure-activity relationships (SAR)?
Answer:
- Density Functional Theory (DFT): Calculate electron distribution (e.g., HOMO-LUMO gaps) to predict reactivity of the oxadiazole and azo groups .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess permeability .
- QSAR Models: Train regression models using descriptors like LogP, polar surface area, and topological polar surface area (TPSA) .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Accelerated Stability Studies: Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- pH-Dependent Stability: Test solubility and decomposition in buffers (pH 1–10) to identify optimal storage conditions .
- Light Exposure Tests: Compare NMR spectra before/after UV irradiation to detect photodegradation .
Advanced: How can structural analogs be designed to enhance target selectivity?
Answer:
- Bioisosteric Replacement: Substitute the oxadiazole with 1,3,4-thiadiazole or triazole rings to modulate electronic properties .
- Side Chain Modifications: Introduce fluorinated or chiral groups to improve binding pocket interactions (see table below) .
| Analog | Modification | Biological Impact |
|---|---|---|
| Oxadiazole → Thiadiazole | Increased electron density | Enhanced kinase inhibition |
| Methoxy → Trifluoromethoxy | Higher lipophilicity | Improved blood-brain barrier penetration |
| Azo → Ethylene linker | Reduced redox activity | Lower cytotoxicity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
